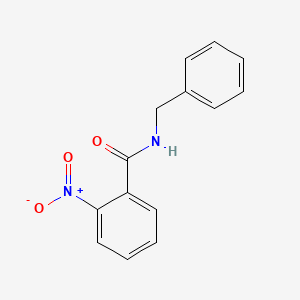

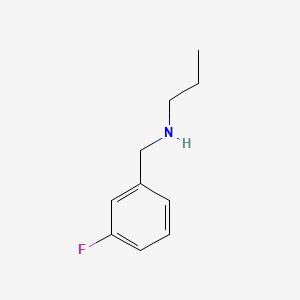

N-(3-Fluorobenzyl)propan-1-amine

Vue d'ensemble

Description

N-(3-Fluorobenzyl)propan-1-amine, also known as N-FBP, is a fluorinated amine compound that has a variety of applications in the scientific research field. N-FBP has been used in numerous studies and experiments, due to its unique properties, such as its high solubility in both aqueous and organic solvents, as well as its low volatility and low toxicity. N-FBP has been used in a variety of fields, including organic synthesis, drug design and development, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Ligand Synthesis and Metal Ion Complexation

N-(3-Fluorobenzyl)propan-1-amine derivatives have been investigated for their role in ligand synthesis and complexation with metal ions. For instance, the preparation and characterization of several N3O3 amine phenols, which are reduction products of corresponding Schiff bases derived from condensation reactions, have shown significant implications in inorganic chemistry. These ligands, through their complexation with Group 13 metal ions, demonstrate the potential of this compound derivatives in creating novel coordination compounds (Liu, Wong, Rettig, & Orvig, 1993).

Synthesis of Fluoroheterocyclic Ketene Aminals

Another area of application is the synthesis of fluoroheterocyclic ketene aminals. This process involves reactions with fluorobenzyl ketene dithioacetals, which are related to this compound compounds. These reactions have been explored for their potential in generating novel organic compounds, demonstrating the versatility of this compound in organic synthesis (Li & Smith, 2001).

Application in Radiopharmaceuticals

In the field of radiopharmaceuticals, derivatives of this compound have been employed in the synthesis of potential ligands for clinical PET studies. For instance, the synthesis of fluoroproxyfan, a potential histamine H3 receptor ligand, involved the alkylation of related compounds with fluorobenzyl bromide, showcasing the compound's relevance in developing new imaging agents (Iwata et al., 2000).

Coordination Polymers and Gas Sorption Properties

The creation of coordination polymers using this compound derivatives has beenstudied for their gas sorption properties. These polymers, formed using azamacrocyclic Ni(II) complexes and fluorobenzyl amine derivatives, exhibit varying structures and properties based on the position of fluorine atoms in the azamacrocycle ligands. Their ability to adsorb gases like N2, H2, and CO2 makes them of interest in materials science and environmental applications (Jiang et al., 2012).

Development of Anti-Tubercular Agents

Research into the 2,4-diaminoquinazoline series, which includes N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amine, a compound related to this compound, has shown potential in tuberculosis drug discovery. This research focuses on understanding the structure-activity relationships influencing potency against Mycobacterium tuberculosis, highlighting the compound's significance in medicinal chemistry (Odingo et al., 2014).

Preparation of Anticancer Micro-Medicine

This compound derivatives have been used in the synthesis of anticancer prodrugs. A study involving the synthesis of LZC-2b, a compound with a quinoline structure, demonstrated its encapsulation in chitosan for pH-responsive drug release. This research showcases the potential of these compounds in developing novel chemotherapy strategies, particularly for oral cancer (Tian et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORHPLFSYCEZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238116 | |

| Record name | Benzenemethanamine, 3-fluoro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-86-9 | |

| Record name | Benzenemethanamine, 3-fluoro-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)